

Application Notes and Protocols: Octanediamide in Pharmaceutical Development and Drug Delivery

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Compound of Interest		
Compound Name:	Octanediamide	
Cat. No.:	B1619163	Get Quote

Introduction

Octanediamide and its derivatives represent a significant class of molecules in pharmaceutical research, primarily recognized for their role as a structural backbone in the design of potent enzyme inhibitors. The eight-carbon aliphatic chain of octanediamide provides a flexible yet conformationally defined linker, making it an ideal scaffold for developing targeted therapeutics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of octanediamide derivatives, with a primary focus on their application as Histone Deacetylase (HDAC) inhibitors in oncology.

Application Note 1: Octanediamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

The dysregulation of epigenetic processes is a hallmark of cancer. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, repressing the transcription of key tumor suppressor genes.

Octanediamide derivatives, most notably N-hydroxy-N'-phenyl**octanediamide** (Suberoylanilide Hydroxamic Acid, SAHA, Vorinostat), have been developed as potent HDAC inhibitors. The **octanediamide** backbone serves as the linker that positions a zinc-binding



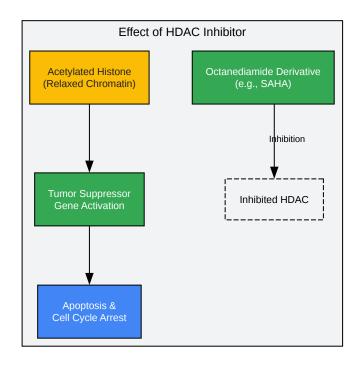
Methodological & Application

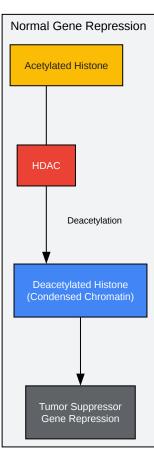
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group (often a hydroxamic acid) and a "cap" group (which interacts with the surface of the enzyme) for optimal interaction with the active site of the HDAC enzyme.[2] By inhibiting HDACs, these compounds restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

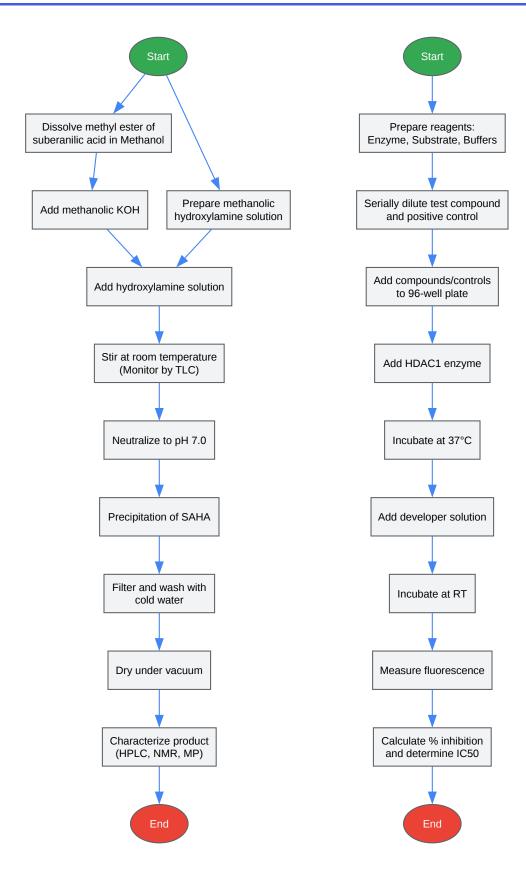


Mechanism of HDAC Inhibition by Octanediamide Derivatives

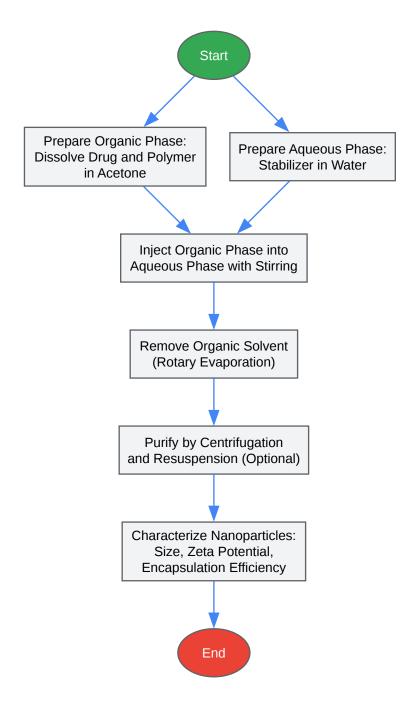












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